3-{[(4-Ethoxyphenyl)carbamoyl]amino}benzoic acid
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Overview
Description
3-{[(4-ETHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID is an organic compound with a complex structure that includes an ethoxy group attached to an aniline moiety, which is further connected to a benzoic acid core through a carbonyl and amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-ETHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID typically involves the condensation of 4-ethoxyaniline with a benzoic acid derivative. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and benzoic acid components. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-ETHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 3-{[(4-ethoxyanilino)methyl]amino}benzoic acid.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-{[(4-ETHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(4-ETHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access or altering enzyme conformation. The pathways involved can include signal transduction cascades that regulate cellular processes like proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(8-phenylnaphthalen-2-yl)carbonyl]amino}benzoic acid
- 3-{[(2-ethoxyanilino)carbonyl]amino}benzoic acid
- 4-(Acetylamino)-3-amino benzoic acid
Uniqueness
3-{[(4-ETHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID is unique due to its specific structural features, such as the ethoxy group and the amide linkage, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H16N2O4 |
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Molecular Weight |
300.31 g/mol |
IUPAC Name |
3-[(4-ethoxyphenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C16H16N2O4/c1-2-22-14-8-6-12(7-9-14)17-16(21)18-13-5-3-4-11(10-13)15(19)20/h3-10H,2H2,1H3,(H,19,20)(H2,17,18,21) |
InChI Key |
XEUBUOACZBZLEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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